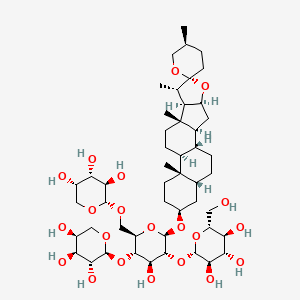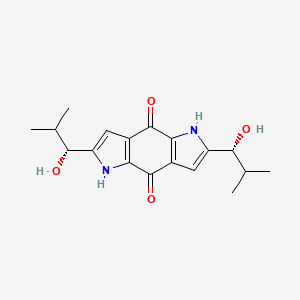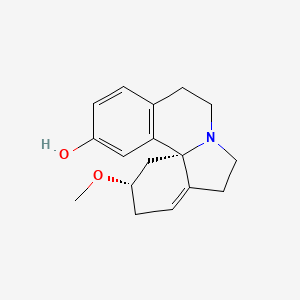
Cocculine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cocculine is a natural product found in Cocculus laurifolius and Cocculus trilobus with data available.
Wissenschaftliche Forschungsanwendungen
X-ray Structural Investigation of Cocculine
An X-ray structural investigation of the alkaloid (+)-cocculine in the form of hydrobromide was performed. This study revealed details about the bond lengths, valence angles, and conformations of the rings in cocculine. It also established the absolute configuration of 3R,5S for cocculine (Nasirov, Andrianov, Struchkov, & Yunusov, 1975).
Chemical Constituents of Cocculus carolinus
Research on the fruit of Cocculus carolinus led to the isolation and characterization of the alkaloids, including cocculine. This study contributes to understanding the chemical composition of Cocculus carolinus and its potential applications (Elsohly, Knapp, Schiff, & Slatkin, 1976).
Clinical Trial for Control of Chemotherapy-Induced Emesis
A randomized, placebo-controlled Phase III study evaluated the efficacy of Cocculine, a complex homeopathic medicine, in controlling chemotherapy-induced nausea and vomiting in non-metastatic breast cancer patients. The study found no significant improvement in controlling nausea and vomiting when adding Cocculine to standard anti-emetic prophylaxis (Pérol et al., 2012).
Alkaloids of Cocculus laurifolius
Research on Cocculus laurifolius leaves identified cocculine among other alkaloids. This discovery provides insight into the chemical composition of Cocculus laurifolius and potential therapeutic applications (Ziyaev, Abdusamatov, Yunusov, & Yunusov, 2004).
Biosynthesis of Cocculidine and Cocculine
A study on the biosynthesis of cocculidine and cocculine from Erythrina alkaloids provided insights into the metabolic pathways and potential pharmaceutical applications of these substances. The research detailed the specific utilization and bioconversion processes involved (Clementson et al., 2021).
Eigenschaften
CAS-Nummer |
27675-39-4 |
|---|---|
Produktname |
Cocculine |
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
(2S,13bS)-2-methoxy-2,3,5,6,8,9-hexahydro-1H-indolo[7a,1-a]isoquinolin-12-ol |
InChI |
InChI=1S/C17H21NO2/c1-20-15-5-3-13-7-9-18-8-6-12-2-4-14(19)10-16(12)17(13,18)11-15/h2-4,10,15,19H,5-9,11H2,1H3/t15-,17-/m0/s1 |
InChI-Schlüssel |
HJMBLPWMTXSDPK-RDJZCZTQSA-N |
Isomerische SMILES |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)C=CC(=C4)O |
SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)C=CC(=C4)O |
Kanonische SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)C=CC(=C4)O |
Synonyme |
4-hydroxy-3,7-dimethoxy-17-methylmorphin-7-en- 6-one cocculine cucoline cucoline hydrochloride cucoline, hydrochloride cuculine kukoline morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, (9alpha,13alpha,14alpha)- morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, hydrochloride (1:1), (9alpha,13alpha,14alpha)- NSC-76021 sinomenin hydrochloride sinomenine sinomenine A bismethyliodide sinomenine hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



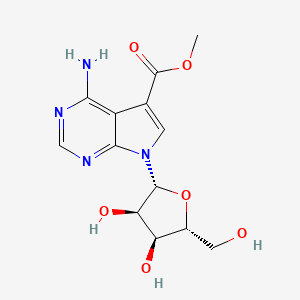

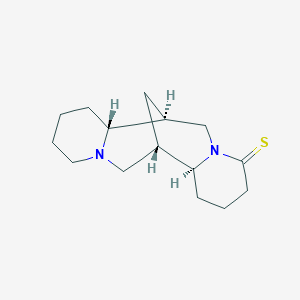
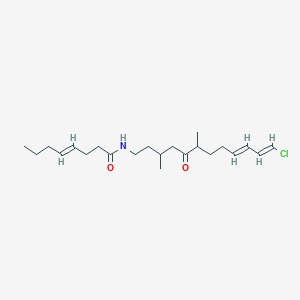
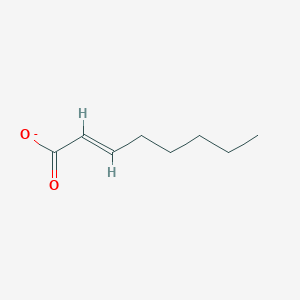
![[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)

![methyl (1R,2R,6S,7R,8R,13R,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-7-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1259706.png)
![(9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259707.png)

![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyoct-3-yn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259709.png)

